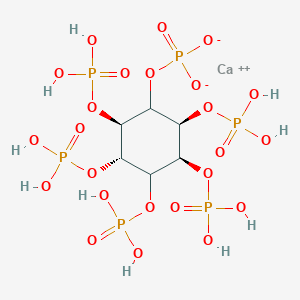

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a significant component of plant-derived foods and is primarily found in seeds, grains, and legumes . This compound plays a crucial role in the storage of phosphorus in plants and is also known for its anti-nutritional properties due to its ability to bind minerals and reduce their bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt can be synthesized from myo-inositol through a series of phosphorylation reactions. The reaction conditions typically include an acidic or neutral pH and a temperature range of 30-50°C .

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant materials such as rice bran or wheat bran. The process includes steps like acid hydrolysis, neutralization with calcium hydroxide, and purification using ion exchange resins . This method ensures the efficient production of phytic acid calcium salt on a large scale.

Chemical Reactions Analysis

Types of Reactions

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt undergoes various chemical reactions, including hydrolysis, oxidation, and complexation .

Common Reagents and Conditions

Hydrolysis: This reaction is catalyzed by phytases, which sequentially remove phosphate groups from the inositol ring.

Complexation: The compound can form complexes with metal ions like calcium, magnesium, and iron, affecting its solubility and bioavailability.

Major Products Formed

The major products formed from these reactions include various inositol phosphates (e.g., inositol pentakisphosphate, inositol tetrakisphosphate) and free phosphate ions .

Scientific Research Applications

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt involves its interaction with various molecular targets and pathways:

Phytase Activity: The compound is hydrolyzed by phytases, leading to the release of phosphate groups and inositol.

Cell Signaling: It influences cell signaling pathways such as PI3K/Akt and MAPK, which are involved in cell growth and survival.

Mineral Binding: The compound binds to minerals like calcium, iron, and zinc, affecting their absorption and bioavailability.

Comparison with Similar Compounds

Myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate), calcium salt is unique due to its high phosphate content and strong mineral-binding properties. Similar compounds include:

Inositol Pentakisphosphate: Contains five phosphate groups and has similar but less pronounced mineral-binding properties.

Inositol Tetrakisphosphate: Contains four phosphate groups and is involved in cellular signaling.

Phytic Acid Sodium Salt: Similar in structure but with sodium ions instead of calcium, affecting its solubility and bioavailability.

This compound’s uniqueness lies in its ability to store and release phosphorus efficiently, making it a valuable component in both plant and animal nutrition .

Properties

Molecular Formula |

C6H16CaO24P6 |

|---|---|

Molecular Weight |

698.10 g/mol |

IUPAC Name |

calcium;[(2R,3R,5R,6S)-2,3,4,5,6-pentaphosphonooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H18O24P6.Ca/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+2/p-2/t1-,2-,3?,4?,5-,6+;/m1./s1 |

InChI Key |

BBNUUGLIWPRTIB-NFJZTGFVSA-L |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O.[Ca+2] |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)([O-])[O-])OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)